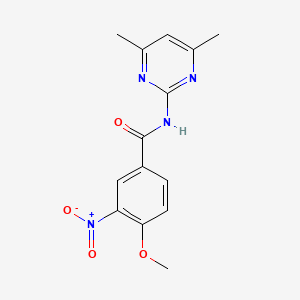
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTAA is a thiazole-based compound that has been synthesized through various methods and has been shown to exhibit various biochemical and physiological effects.
科学的研究の応用
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been used as a tool in scientific research to study various biological pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
作用機序
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to inhibit the activity of the NF-κB pathway by preventing the translocation of the NF-κB protein to the nucleus. This prevents the activation of genes involved in inflammation and cancer cell growth. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
Future research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide could focus on its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Further studies could also investigate the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide and its interactions with other biological pathways. Additionally, research could focus on developing more efficient synthesis methods for N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide and improving its solubility and bioavailability.
合成法
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide can be synthesized through various methods, including the reaction of 2-aminothiazole with tert-butyl acrylate and phenyl isocyanate. Another method involves the reaction of 2-aminothiazole with tert-butyl acrylate and phenyl isothiocyanate. The resulting product is then purified through column chromatography to obtain pure N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide.
特性
IUPAC Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,3)13-11-20-15(17-13)18-14(19)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSWEPTQDDZMK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
